molecular formula C12H12Cl2N4O2S B2912789 1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1798661-85-4

1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Cat. No.: B2912789
CAS No.: 1798661-85-4
M. Wt: 347.21
InChI Key: TUQQBCVHIKZKEV-UHFFFAOYSA-N
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Description

Historical Development of Triazole Chemistry

The exploration of 1,2,3-triazoles began in the early 20th century, with initial syntheses relying on cyclization reactions of hydrazine derivatives. The discovery of the Huisgen 1,3-dipolar cycloaddition between azides and alkynes in the 1960s marked a turning point, enabling regioselective triazole formation. However, the reaction’s requirement for high temperatures and prolonged reaction times limited its utility until the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) by Sharpless and coworkers in 2002. This “click chemistry” approach revolutionized triazole synthesis, offering room-temperature reactivity, quantitative yields, and exceptional functional group tolerance. Subsequent advancements, such as ruthenium-catalyzed methods, expanded access to 1,5-disubstituted triazoles, further diversifying the structural landscape.

The inherent stability of 1,2,3-triazoles—attributed to aromaticity and resonance stabilization—coupled with their ability to participate in hydrogen bonding and dipole-dipole interactions, positioned them as privileged scaffolds in drug discovery. Early applications focused on their use as hydrolytically stable amide surrogates, but modern research has uncovered broader roles in modulating pharmacokinetic properties and target engagement.

Significance of 1,2,3-Triazole Derivatives in Drug Discovery

1,2,3-Triazoles have become indispensable in medicinal chemistry due to their unique combination of synthetic accessibility and pharmacological versatility. As bioisosteric replacements for carboxylic acids, amides, and heteroaromatic rings, they enhance metabolic stability while maintaining target affinity. For instance, the β-lactamase inhibitor tazobactam incorporates a 1,2,3-triazole moiety critical for binding enzyme active sites.

The triazole ring’s dipole moment (≈5 D) facilitates interactions with biological targets through both hydrogen bonding and π-stacking, making it particularly valuable in kinase and protease inhibitor design. Additionally, the nitrogen-rich structure improves aqueous solubility compared to purely hydrocarbon scaffolds, addressing a common challenge in lead optimization.

Table 1: Key Pharmaceutical Agents Incorporating 1,2,3-Triazole Moieties

Compound Therapeutic Area Role of Triazole Reference
Tazobactam Antibacterial β-lactamase inhibition
Mubritinib Oncology HER2/EGFR kinase inhibition
Rufinamide Antiepileptic Sodium channel modulation

Evolution of Sulfonyl-Pyrrolidine-Triazole Research

The integration of sulfonyl-pyrrolidine motifs with triazole rings emerged from efforts to combine conformational restriction with enhanced target selectivity. Pyrrolidine’s saturated five-membered ring reduces entropic penalties during protein binding, while the sulfonyl group (-SO2-) introduces strong electron-withdrawing effects that modulate electronic distribution across the triazole.

Early work focused on simple sulfonylated triazoles, but the incorporation of dichlorophenyl substituents—as seen in 1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole—arose from structure-based optimization campaigns. The 2,5-dichlorophenyl group enhances lipophilicity and π-π stacking potential, factors critical for central nervous system penetration and protease inhibition. Modern synthetic approaches, particularly microwave-assisted cycloadditions and transition metal catalysis, have enabled efficient access to these complex architectures.

Table 2: Synthetic Methods for Sulfonyl-Pyrrolidine-Triazole Derivatives

Method Catalyst System Yield (%) Reaction Time Reference
CuAAC CuSO4/sodium ascorbate 85–92 2–4 h
Ru-catalyzed cycloaddition Cp*RuCl(PPh3)2 78–84 6–8 h
Microwave-assisted CuI/DIPEA 89–95 10–15 min

The structural complexity of 1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole necessitates meticulous regiochemical control during synthesis. X-ray crystallographic studies of related compounds confirm that the sulfonyl group adopts a pseudo-axial orientation on the pyrrolidine ring, creating a distinct electrostatic profile that influences molecular recognition. This spatial arrangement, combined with the triazole’s dipole alignment, makes the compound a compelling candidate for targeting ATP-binding pockets and allosteric enzyme sites.

Properties

IUPAC Name

1-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N4O2S/c13-9-1-2-11(14)12(7-9)21(19,20)17-5-3-10(8-17)18-6-4-15-16-18/h1-2,4,6-7,10H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQQBCVHIKZKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves a multi-step process. The starting materials include 2,5-dichlorobenzenesulfonyl chloride and pyrrolidine. The reaction proceeds through the formation of an intermediate sulfonamide, which is then subjected to cyclization with sodium azide to form the triazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification techniques such as recrystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the sulfonyl group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted triazoles or sulfonamides.

Scientific Research Applications

1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfonyl group play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-((2,4-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
  • 1-(1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole
  • 1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,4-triazole

Uniqueness

1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the specific positioning of the dichlorophenyl and sulfonyl groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the 1,2,3-triazole ring also differentiates it from compounds with other triazole configurations, potentially leading to unique interactions with biological targets.

Biological Activity

1-(1-((2,5-dichlorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole, commonly referred to as DPTZ, is a novel compound within the class of 1,2,3-triazoles. This compound has garnered attention due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. This article provides a comprehensive overview of the biological activities associated with DPTZ, supported by relevant research findings and data tables.

DPTZ has the following chemical properties:

  • Molecular Formula : C₁₂H₁₂Cl₂N₄O₂S
  • Molecular Weight : 347.21 g/mol
  • Melting Point : 216-218°C
  • Solubility : Soluble in organic solvents

The biological activity of DPTZ is primarily attributed to its ability to interact with various molecular targets. The triazole ring and the sulfonyl group are crucial for its pharmacological effects. DPTZ has been shown to modulate enzyme activities and receptor functions, which can lead to diverse biological responses.

Anticancer Activity

DPTZ exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines. For instance, a study reported that DPTZ derivatives showed cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines at concentrations as low as 40 µmol/L. The viability rates were significantly lower compared to control cultures, indicating its potential as an anticancer agent .

Cell LineConcentration (µmol/L)Viability Rate (%)Significance
MCF-740<50p < 0.05
A54940<50p < 0.05

Antimicrobial Activity

DPTZ and its derivatives have also been evaluated for antimicrobial properties. Research indicates that compounds containing the triazole moiety demonstrate substantial activity against various bacterial strains. For example, triazole hybrids have shown effective inhibition against Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Antioxidant Activity

The antioxidant capacity of DPTZ is another area of interest. Studies utilizing the DPPH assay revealed that DPTZ derivatives possess significant antioxidant activity, comparable to established antioxidants like Trolox. The Trolox equivalent antioxidant capacity (TEAC) values indicate a strong ability to scavenge free radicals .

CompoundTEAC Value (µmol Trolox Equivalent)
DPTZ Derivative A15
DPTZ Derivative B20

Case Studies

Several case studies highlight the biological potential of DPTZ:

  • Case Study on Cancer Cell Lines : In a controlled laboratory setting, various concentrations of DPTZ were tested on MCF-7 and A549 cell lines. Results indicated a dose-dependent decrease in cell viability with significant statistical relevance.
  • Antimicrobial Efficacy : A comparative study on the antimicrobial effects of DPTZ derivatives against common pathogens demonstrated that certain derivatives outperformed traditional antibiotics in inhibiting bacterial growth.

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